Enhanced Lipophilicity (LogP)
The 6-n-butylthio substituent substantially increases lipophilicity relative to shorter-chain analogs. 6-(Butylthio)purine exhibits a consensus LogP value of 1.98-2.57, compared to the calculated LogP of approximately 0.7-1.2 for 6-(methylthio)purine [1]. This nearly 2- to 3-fold increase in the octanol-water partition coefficient (logP) quantifiably alters its solubility and membrane permeability profile, which are critical parameters for in vitro and in vivo studies .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.98 (SIELC), 2.57 (ACD/Labs) |
| Comparator Or Baseline | 6-(Methylthio)purine (approx. 0.7-1.2, calculated) |
| Quantified Difference | Approximately 2-fold to 3-fold higher logP |
| Conditions | Calculated and experimentally derived LogP values from multiple sources |
Why This Matters
Increased lipophilicity dictates the compound's partitioning into lipid bilayers, affecting cell permeability, protein binding, and distribution, making it a distinct tool for exploring hydrophobic interactions in biological systems.
- [1] SIELC Technologies. (2018). Purine, 6-(butylthio)- - LogP 1.98. Retrieved from https://sielc.com/purine-6-butylthio View Source
